molecular formula C18H18F2N2OS B2877029 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone CAS No. 1706006-48-5

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2877029
CAS RN: 1706006-48-5
M. Wt: 348.41
InChI Key: UFZHHWUQTZPUFT-UHFFFAOYSA-N
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. It is a thiazepane derivative that has been synthesized using a specific method, and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of complex molecules with difluorophenyl groups, highlighting advanced methods for setting relative stereochemistry and achieving diastereoselection. This research provides insights into the synthesis techniques that could be applicable for compounds with similar structural elements (Butters et al., 2001).
  • Studies on fluoro-boron complexes offer insights into the synthetic and structural aspects of biocides, using ligands similar in structure to the compound . These findings contribute to understanding the coordination chemistry and potential biological applications of such compounds (Saxena & Singh, 1994).

Biological Activities and Applications

  • Research into the antimicrobial activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives explores the synthesis of heterocyclic compounds with potential antiviral properties. This work suggests a framework for developing new compounds with specific biological activities, which could guide the exploration of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone's applications in this area (Attaby et al., 2006).
  • The study of coordination chemistry in supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules sheds light on the structural properties that could be relevant for designing materials or biological molecules with specific functionalities, suggesting potential research directions for the compound of interest (Arora & Pedireddi, 2003).

Advanced Chemical Reactions

  • Investigations into the electrophilic activation of acetyl-substituted heteroaromatic compounds, including pyridines and thiazoles, provide valuable information on their reactivity. This knowledge is crucial for designing synthetic strategies for complex molecules, potentially including those related to this compound (Klumpp et al., 2000).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS/c19-14-3-4-16(20)15(11-14)17-5-7-22(8-9-24-17)18(23)10-13-2-1-6-21-12-13/h1-4,6,11-12,17H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZHHWUQTZPUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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